2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a hydroxy group, an oxan-4-yl group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a suitable benzamide precursor. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Next, the introduction of the hydroxy and oxan-4-yl groups can be achieved through nucleophilic substitution reactions. The hydroxy group is often introduced by reacting the intermediate with a suitable hydroxylating agent under controlled conditions. The oxan-4-yl group can be introduced via a ring-opening reaction of an epoxide with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and other functional groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-benzamide: Lacks the methoxy group.
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methoxybenzamide: Methoxy group at a different position.
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylbenzamide: Methyl group instead of methoxy.
Uniqueness
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-21-12-2-3-14(17)13(10-12)16(20)18-7-4-15(19)11-5-8-22-9-6-11/h2-3,10-11,15,19H,4-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNUNGIFWYXGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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